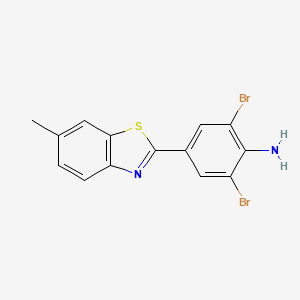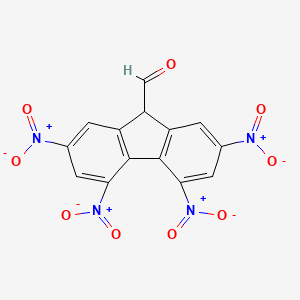![molecular formula C20H30N2O2 B11553147 N'-[(1E,2E)-but-2-en-1-ylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11553147.png)
N'-[(1E,2E)-but-2-en-1-ylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1E,2E)-but-2-en-1-ylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide is a complex organic compound with the molecular formula C20H30N2O2 This compound is characterized by its unique structure, which includes a butenylidene group and a phenoxyacetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E,2E)-but-2-en-1-ylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide typically involves the condensation of 2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid with hydrazine hydrate, followed by the reaction with but-2-enal. The reaction conditions often require a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the condensation process .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise control of reaction conditions, and purification processes such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E,2E)-but-2-en-1-ylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions would vary depending on the specific reaction but generally involve controlled temperatures and solvents to facilitate the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides or ketones, reduction may produce alcohols or amines, and substitution reactions could result in a variety of substituted derivatives.
Scientific Research Applications
N’-[(1E,2E)-but-2-en-1-ylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide has several scientific research applications:
Chemistry: It is used as a reagent or intermediate in organic synthesis, helping to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential therapeutic effects or its role as a lead compound in drug development.
Mechanism of Action
The mechanism of action of N’-[(1E,2E)-but-2-en-1-ylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic processes, or other cellular mechanisms .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-[(1E,2E)-but-2-en-1-ylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide include:
- N’-[(1E)-1-(furan-2-yl)ethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide
- N-((1E,2E)-1,3-bis(4-fluorophenyl)but-2-en-1-ylidene)-4-methylbenzenesulfonamide .
Uniqueness
What sets N’-[(1E,2E)-but-2-en-1-ylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide apart is its specific structural features, such as the butenylidene group and the phenoxyacetohydrazide moiety.
Properties
Molecular Formula |
C20H30N2O2 |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
N-[(E)-[(E)-but-2-enylidene]amino]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide |
InChI |
InChI=1S/C20H30N2O2/c1-7-8-13-21-22-18(23)14-24-17-11-9-16(10-12-17)20(5,6)15-19(2,3)4/h7-13H,14-15H2,1-6H3,(H,22,23)/b8-7+,21-13+ |
InChI Key |
QKYDPJIJCYEOBS-WLGVBFMHSA-N |
Isomeric SMILES |
C/C=C/C=N/NC(=O)COC1=CC=C(C=C1)C(C)(C)CC(C)(C)C |
Canonical SMILES |
CC=CC=NNC(=O)COC1=CC=C(C=C1)C(C)(C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1Z)-1-{N'-[(E)-(5-Chloro-2-hydroxy-3-nitrophenyl)methylidene]hydrazinecarbonyl}-2-(2-hydroxyphenyl)eth-1-EN-1-YL]benzamide](/img/structure/B11553071.png)
![2-bromo-3,4-dimethyl-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B11553076.png)
![3-(5-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B11553080.png)

![N-benzyl-6-[(2E)-2-(3-fluorobenzylidene)hydrazinyl]-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11553089.png)
![2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol](/img/structure/B11553097.png)

![(3E)-3-[({[(4-Methoxyphenyl)methoxy]carbonyl}amino)imino]-N-(naphthalen-2-YL)butanamide](/img/structure/B11553106.png)
![2,2-Dimethyl-N-[4-(salicylidenehydrazinocarbonyl)phenyl]propionamide](/img/structure/B11553112.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide](/img/structure/B11553119.png)
![4-chloro-N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-3-nitroaniline](/img/structure/B11553132.png)
![2-(2-bromo-4-nitrophenoxy)-N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11553149.png)
![N'-[(E)-(3-phenoxyphenyl)methylidene]-2-(4-propylphenoxy)acetohydrazide](/img/structure/B11553155.png)
![3-bromo-N'-[(E)-{5-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]furan-2-yl}methylidene]benzohydrazide](/img/structure/B11553163.png)
